

Physicochemical properties of 1-Benzyl-3-pyrrolidinone

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Compound of Interest

Compound Name: 1-Benzyl-3-pyrrolidinone

Cat. No.: B141626

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An In-depth Technical Guide to the Physicochemical Properties of **1-Benzyl-3-pyrrolidinone**

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of **1-Benzyl-3-pyrrolidinone**. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Physicochemical Properties

1-Benzyl-3-pyrrolidinone, also known as N-Benzyl-3-pyrrolidone, is a versatile organic compound widely utilized as an intermediate and solvent in various industrial and research applications.^[1] It is typically a colorless to light yellow or pale yellow liquid.^{[1][2]}

Quantitative Data Summary

The key physicochemical properties of **1-Benzyl-3-pyrrolidinone** are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	775-16-6	[1]
Molecular Formula	C ₁₁ H ₁₃ NO	[1][3]
Molecular Weight	175.23 g/mol	[3]
Appearance	Colorless to light yellow liquid	[1][2]
Density	1.091 g/mL at 25 °C	[1]
Boiling Point	77-78 °C at 0.01 mmHg 109 °C at 0.1 mmHg 140.5 °C at 0.4 mmHg	[1][2][4]
Refractive Index	n _{20/D} 1.539	[1]
Purity	≥98% or ≥99% (GC)	[1]
Storage Conditions	2-8°C, Air sensitive	[2]

Spectral Information

Spectroscopic data is crucial for the structural elucidation and purity assessment of **1-Benzyl-3-pyrrolidinone**. Various spectroscopic techniques are used for its characterization.[3][5]

- ¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy is used to determine the hydrogen atom environment in the molecule.
- ¹³C NMR: Carbon-13 Nuclear Magnetic Resonance provides information about the carbon skeleton.
- IR Spectroscopy: Infrared spectroscopy helps in identifying the functional groups present, notably the carbonyl (C=O) group of the pyrrolidinone ring.[3]
- Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[3]
- Raman Spectroscopy: Raman spectra can also provide vibrational information to complement IR data.[3]

Experimental Protocols

The determination of the physicochemical properties listed above involves standard analytical methodologies.

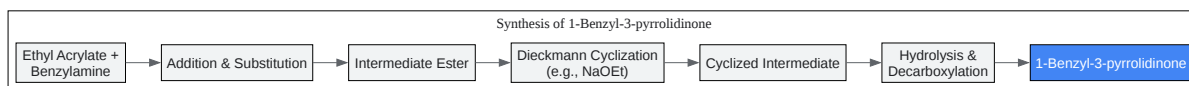
- **Gas Chromatography (GC):** Purity is typically assessed using Gas Chromatography. In this method, the compound is vaporized and passed through a column. The retention time and peak area are used to determine the purity relative to any impurities. A common setup would involve a capillary column (e.g., DB-5) and a Flame Ionization Detector (FID).
- **Density Measurement:** The density is measured using a pycnometer or a digital density meter at a specified temperature, typically 25 °C.
- **Refractometry:** The refractive index, a measure of how light bends as it passes through the liquid, is determined using a refractometer (e.g., an Abbé refractometer) at a standard temperature (20 °C) and wavelength (the D-line of sodium, 589 nm).
- **Boiling Point Determination:** The boiling point is determined under reduced pressure (vacuum distillation) because the compound may decompose at its atmospheric boiling point. The observed temperature and the corresponding pressure are recorded.

Synthesis and Reactivity

Synthesis of 1-Benzyl-3-pyrrolidinone

A common synthetic route for N-benzyl-3-pyrrolidinone starts from ethyl acrylate.^[6] The process involves an initial addition reaction, followed by a substitution, a Dieckmann cyclization, and finally, a hydrolytic decarboxylation step.^[6] An improvement in the Dieckmann cyclization step using sodium granules has been reported to significantly increase the yield.^[6]

A patent also describes a multi-step synthesis beginning with the reaction of benzylamine and ethyl acrylate, followed by reactions to form an intermediate which then undergoes cyclization with sodium ethoxide, and finally hydrolysis to yield the target product.^[7]



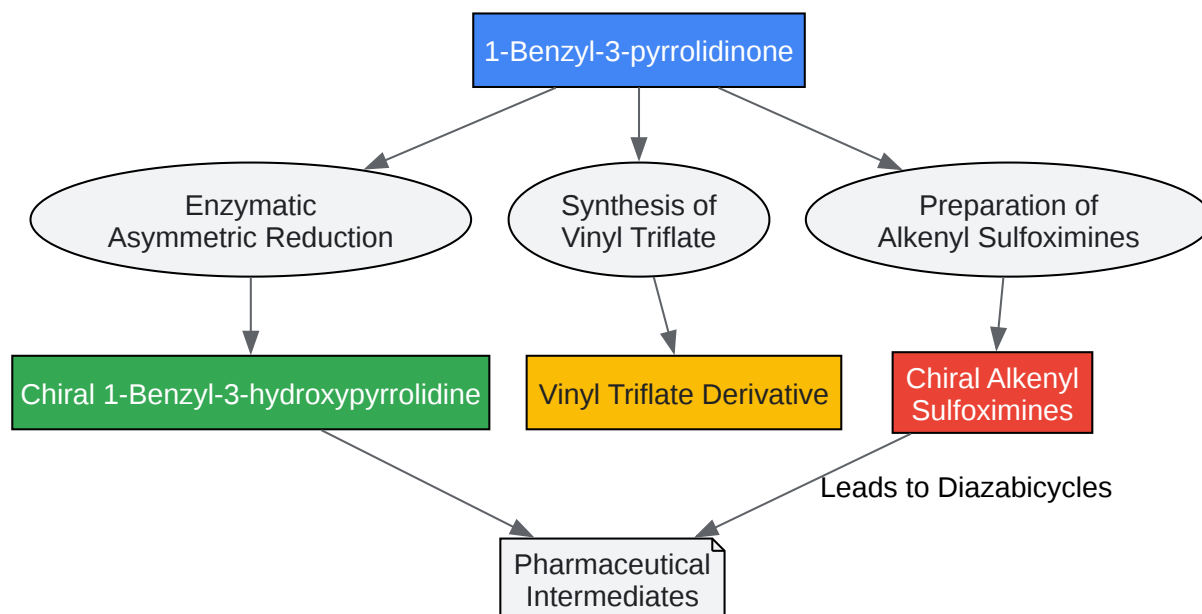
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Synthesis workflow for **1-Benzyl-3-pyrrolidinone**.

Chemical Reactivity and Applications

1-Benzyl-3-pyrrolidinone serves as a key building block and intermediate in organic synthesis.[1]

- **Pharmaceutical and Agrochemical Synthesis:** It is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]
- **Enzymatic Reduction:** The ketone group can undergo enzymatic asymmetric reduction to produce enantiopure (R)- or (S)-1-benzyl-3-hydroxypyrrolidine. These chiral alcohols are valuable intermediates for various drugs.[8]
- **Precursor for Complex Heterocycles:** It is used as a starting material to prepare chiral, alkenyl sulfoximines, which are precursors to highly functionalized diazabicycles. It has also been used as a starting reagent in the synthesis of vinyl triflate.
- **Solvent Applications:** Its excellent solubility and stability make it a useful solvent in chemical reactions, such as in the production of polymers and resins.[1]
- **Cosmetic Formulations:** In personal care products, it can act as a stabilizer and enhance the skin absorption of active ingredients.[1]



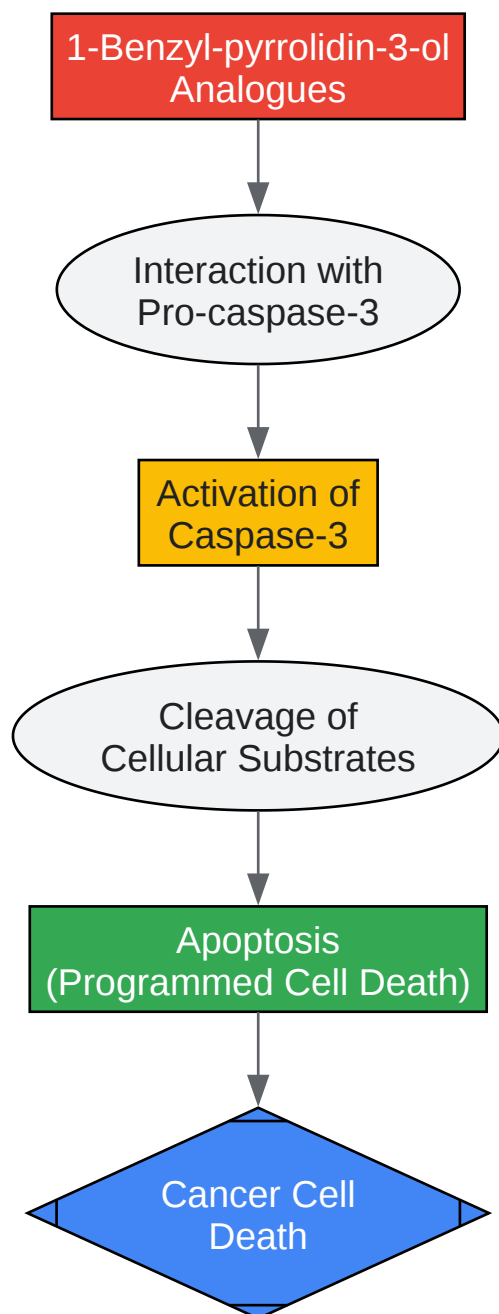
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Key reactions and applications of **1-Benzyl-3-pyrrolidinone**.

Biological Significance and Drug Development

While **1-Benzyl-3-pyrrolidinone** itself is primarily an intermediate, its derivatives, particularly 1-benzyl-pyrrolidin-3-ol analogues, have been investigated for their biological activity. Studies have explored a library of these analogues for their cytotoxic effects against various human cancer cell lines.[9]

Lead compounds from these studies have shown selective cytotoxicity towards cancer cells, such as HL-60 (human promyelocytic leukemia cells), while having a milder effect on non-cancerous cells.[9] The mechanism of action is believed to involve the induction of apoptosis (programmed cell death) by targeting and activating caspases, specifically caspase-3, which is a key protease in the apoptotic pathway.[9][10]



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